IPI-9119

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

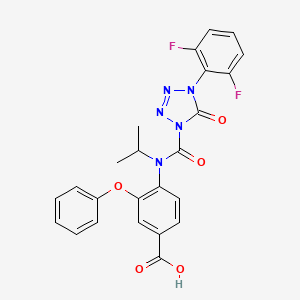

4-[[4-(2,6-difluorophenyl)-5-oxotetrazole-1-carbonyl]-propan-2-ylamino]-3-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N5O5/c1-14(2)29(19-12-11-15(22(32)33)13-20(19)36-16-7-4-3-5-8-16)23(34)31-24(35)30(27-28-31)21-17(25)9-6-10-18(21)26/h3-14H,1-2H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXOFKWKPKVNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=C(C=C(C=C1)C(=O)O)OC2=CC=CC=C2)C(=O)N3C(=O)N(N=N3)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IPI-9119 as a FASN Inhibitor in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer (PCa) progression, particularly to the aggressive metastatic castration-resistant prostate cancer (mCRPC) stage, is marked by significant metabolic reprogramming, with a notable dependency on de novo lipogenesis. Fatty Acid Synthase (FASN), the key enzyme in this pathway, is overexpressed in the majority of prostate cancers and is associated with poor prognosis. This technical guide provides an in-depth overview of IPI-9119, a potent and selective irreversible inhibitor of FASN, and its role as a therapeutic agent in prostate cancer. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and presents the core signaling pathways involved.

Introduction: The Role of FASN in Prostate Cancer

In normal cells, the synthesis of fatty acids is tightly regulated, with dietary lipids being the primary source. However, many cancer cells, including those of the prostate, exhibit a heightened reliance on de novo fatty acid synthesis, a phenomenon known as the "lipogenic phenotype". This metabolic shift provides the necessary building blocks for membrane formation in rapidly proliferating cells, lipid-based signaling molecules, and post-translational protein modifications.[1][2]

Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] Its expression is significantly upregulated in prostate cancer and correlates with tumor progression and aggressiveness.[1][3] Notably, FASN expression is maintained and often further elevated in mCRPC, a lethal form of the disease that has developed resistance to androgen deprivation therapy. This makes FASN a compelling therapeutic target for advanced prostate cancer.

This compound is a novel, potent, and selective irreversible inhibitor of FASN. It has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including those resistant to standard-of-care therapies. This guide will explore the preclinical data supporting the use of this compound in prostate cancer.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects in prostate cancer through a multi-faceted mechanism that extends beyond simple lipid depletion. The primary mechanism involves the induction of a metabolic catastrophe that triggers endoplasmic reticulum (ER) stress, ultimately leading to the downregulation of key survival pathways, including the androgen receptor (AR) signaling axis.

Metabolic Reprogramming and ER Stress

Inhibition of FASN by this compound leads to a profound metabolic reprogramming in prostate cancer cells. This is characterized by a significant reduction in the incorporation of glucose into lipids. The disruption of lipid metabolism and alterations in membrane composition induce an ER stress response. Specifically, the PERK/eIF2α arm of the unfolded protein response is activated.

Downregulation of Androgen Receptor (AR) Signaling

A critical consequence of this compound-induced ER stress is the inhibition of protein synthesis, which disproportionately affects the androgen receptor (AR). This compound treatment leads to a significant decrease in the protein levels of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7. AR-V7 is a major driver of resistance to second-generation anti-androgen therapies like enzalutamide and abiraterone. By downregulating both AR-FL and AR-V7, this compound presents a "non-canonical" approach to targeting AR signaling, potentially overcoming resistance mechanisms.

Induction of Cell Cycle Arrest and Apoptosis

The cellular stress and inhibition of critical survival pathways triggered by this compound culminate in cell cycle arrest and apoptosis. Studies have shown that this compound treatment leads to a reduction in the proportion of cells in the S-phase and an increase in the G0/G1 and sub-G1 phases of the cell cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in prostate cancer.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (FASN activity) | 0.3 nM | Purified human FASN | |

| IC50 (Cellular FASN occupancy) | ~10 nM | Not specified |

Table 2: Effects of this compound on Prostate Cancer Cell Growth

| Cell Line | Treatment Concentration | % Growth Inhibition | Duration of Treatment | Reference |

| LNCaP | 0.1 µM | Not specified | 6 days | |

| LNCaP | 0.5 µM | Not specified | 6 days | |

| 22Rv1 | 0.1 µM | Not specified | 6 days | |

| 22Rv1 | 0.5 µM | Not specified | 6 days | |

| LNCaP-95 | 0.1 µM | Not specified | 6 days | |

| LNCaP-95 | 0.5 µM | Not specified | 6 days | |

| MYC-CaP | 0.1 µM | ~40% | 6 days | |

| MYC-CaP | 0.5 µM | ~70% | 6 days |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| AR-V7 driven CRPC xenografts | This compound | Reduced tumor growth | |

| Human mCRPC-derived organoids | This compound | Reduced organoid growth | |

| CRPC xenografts | This compound + Enzalutamide | Enhanced efficacy of enzalutamide |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Caption: this compound inhibits FASN, leading to ER stress and subsequent downregulation of AR signaling.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical workflow for evaluating the preclinical efficacy of this compound in prostate cancer.

Detailed Experimental Protocols

While detailed, step-by-step protocols are often proprietary to the conducting laboratories, this section outlines the general methodologies for key experiments cited in the literature on this compound.

Cell Culture

-

Cell Lines: LNCaP (androgen-sensitive), 22Rv1 (androgen-independent, expresses AR-V7), LNCaP-95 (enzalutamide/abiraterone-resistant, expresses AR-V7), and other relevant prostate cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For specific experiments, charcoal-stripped FBS may be used to minimize the influence of exogenous androgens.

Cell Viability Assay

-

Seed prostate cancer cells in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6 days).

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Measure absorbance or fluorescence using a plate reader.

-

Normalize data to the vehicle control to determine the percentage of viable cells.

Western Blot Analysis

-

Treat cells with this compound or DMSO as described above.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against FASN, AR, AR-V7, ER stress markers (e.g., p-PERK, p-eIF2α), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Real-Time Quantitative PCR (RT-qPCR)

-

Isolate total RNA from treated cells using a commercial kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for AR, AR-V7, and AR target genes (e.g., PSA/KLK3, TMPRSS2).

-

Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Calculate relative gene expression using the ΔΔCt method.

In Vivo Xenograft Studies

-

Implant prostate cancer cells (e.g., 22Rv1, LNCaP-95) subcutaneously into the flanks of immunodeficient mice (e.g., nude or SCID mice).

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., via subcutaneous osmotic pumps for continuous infusion) or vehicle control.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., Western blot, immunohistochemistry).

Patient-Derived Organoid Culture

-

Obtain fresh prostate cancer tissue from biopsies or surgical resections.

-

Digest the tissue to obtain single cells or small cell clusters.

-

Embed the cells in a basement membrane matrix (e.g., Matrigel).

-

Culture the organoids in a specialized, serum-free medium containing essential growth factors.

-

Treat established organoids with this compound and assess their growth and viability.

Metabolomics and Lipidomics Analysis

-

Treat cells with this compound or DMSO.

-

Quench metabolism and extract metabolites using a cold solvent (e.g., methanol/acetonitrile/water).

-

Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify metabolites by comparing them to a library of known standards.

-

Perform statistical and pathway analysis to identify significantly altered metabolites and pathways.

RNA-Sequencing (RNA-seq)

-

Isolate high-quality total RNA from treated cells.

-

Prepare sequencing libraries using a commercial kit.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform quality control and align the reads to a reference genome.

-

Quantify gene expression and perform differential expression analysis to identify genes and pathways affected by this compound treatment.

Clinical Perspective

While preclinical studies provide a strong rationale for the clinical development of FASN inhibitors in prostate cancer, there are currently no active or completed clinical trials specifically for this compound in this indication. However, other FASN inhibitors, such as TVB-2640, are being investigated in clinical trials for various solid tumors, including prostate cancer. The promising preclinical data for this compound, particularly its ability to target AR-V7-driven resistance, suggests its potential as a future therapeutic option for mCRPC.

Conclusion

This compound is a potent and selective FASN inhibitor that has demonstrated significant preclinical activity in a range of prostate cancer models. Its unique mechanism of action, which involves metabolic reprogramming, induction of ER stress, and subsequent downregulation of both full-length AR and the resistance-conferring AR-V7 splice variant, positions it as a promising therapeutic agent for advanced prostate cancer. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with prostate cancer.

References

An In-depth Technical Guide to the Discovery and Synthesis of IPI-9119

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPI-9119 is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancers. Developed by Infinity Pharmaceuticals, this compound has demonstrated significant preclinical activity, particularly in models of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of oncology and drug development.

Discovery and Rationale

The discovery of this compound stemmed from the recognition that many cancer cells exhibit a metabolic shift towards increased de novo fatty acid synthesis to support rapid proliferation and membrane production.[1][2][3] Fatty Acid Synthase (FASN) is the critical enzyme in this pathway, making it an attractive therapeutic target.[2][4] this compound was developed as a potent and selective inhibitor of the thioesterase domain of FASN. The compound belongs to a series of tetrazolone carboxamide analogs designed for enhanced potency and oral bioavailability.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary and contained within patents (U.S. Patent Nos. 8,546,432 and 9,346,769), the general approach for the synthesis of related tetrazolone carboxamide FASN inhibitors has been described. The synthesis likely involves a multi-step process culminating in the formation of the core tetrazolone ring and subsequent elaboration with the appropriate side chains that contribute to its high affinity and selectivity for FASN.

Mechanism of Action

This compound acts as an irreversible inhibitor of FASN by targeting the thioesterase domain. This covalent modification leads to the inhibition of the final step in fatty acid synthesis, the release of palmitate. The inhibition of FASN activity by this compound leads to a cascade of downstream cellular events.

A key consequence of FASN inhibition is the induction of endoplasmic reticulum (ER) stress. This is likely due to alterations in membrane lipid composition. ER stress, in turn, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis. This results in a global reduction in protein translation, including that of key oncogenic proteins.

One of the significant downstream effects of this compound is the downregulation of both full-length Androgen Receptor (AR) and its splice variants, such as AR-V7, which are critical drivers of castration-resistant prostate cancer (CRPC). The reduction in AR protein levels is a direct consequence of the this compound-induced inhibition of protein synthesis.

The overall mechanism of action is depicted in the following signaling pathway diagram:

Quantitative Preclinical Data

This compound has demonstrated potent activity in both biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 | Reference |

| Biochemical Assay | FASN | 0.3 nM | |

| Cellular Occupancy Assay | FASN | ~10 nM |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line(s) | Effect | Concentration Range | Duration | Reference |

| CRPC cells | Inhibition of cell growth | 0.1 - 0.5 µM | 6 days | |

| CRPC cells | Induction of cell cycle arrest | 0.1 - 0.5 µM | 6 days | |

| CRPC cells | Induction of apoptosis | 0.1 - 0.5 µM | 6 days | |

| LNCaP, C4-2 | Inhibition of AR-FL protein expression | 0.05 - 5 µM | 6 days | |

| LNCaP-95, 22Rv1 | Inhibition of AR-V7 protein expression | 0.05 - 5 µM | 6 days |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome | Reference |

| Castration-Resistant Prostate Cancer (CRPC) | 100 mg/mL via subcutaneous pump infusion for 28 days | Inhibition of tumor growth | |

| HCT-116 (Colon Cancer) | 200 mg/kg, single oral dose | Complete and sustained blockade of FASN | |

| HCT-116 (Colon Cancer) | 200 mg/kg BID, single agent for 10 days | No anti-tumor activity |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Growth Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., LNCaP, 22Rv1, LNCaP-95) in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 6 days).

-

Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or a resazurin-based assay.

-

Measure absorbance or fluorescence and normalize the data to the vehicle-treated control to determine the percentage of growth inhibition.

Clonogenic Assay

Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

Methodology:

-

Plate a low density of cells in 6-well plates.

-

Treat the cells with various concentrations of this compound or DMSO.

-

Incubate the plates for a period sufficient for colony formation (e.g., 2-3 weeks), replacing the medium with fresh medium containing the compound as needed.

-

Fix the colonies with a methanol/acetic acid solution.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically >50 cells) and express the results as a percentage of the control.

Western Blot Analysis for AR and AR-V7

Objective: To determine the effect of this compound on the protein levels of full-length androgen receptor (AR-FL) and its splice variant AR-V7.

Methodology:

-

Treat prostate cancer cells (e.g., LNCaP, C4-2, LNCaP-95, 22Rv1) with this compound at various concentrations and for different durations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against AR-FL and AR-V7, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Implant human cancer cells (e.g., CRPC xenografts) subcutaneously into immunocompromised mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control. For continuous infusion, osmotic pumps can be implanted subcutaneously. A typical formulation for in vivo studies is this compound resuspended in 20% 1-methyl-2-pyrrolidinone in 0.1 M sodium phosphate buffer, pH 8.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating a novel compound like this compound.

References

An In-depth Technical Guide to the Target Validation of IPI-9119 in Carcinoma

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the preclinical studies validating Fatty Acid Synthase (FASN) as the therapeutic target of IPI-9119 in carcinoma, with a primary focus on castration-resistant prostate cancer (CRPC).

Introduction and Target Rationale

This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids. A hallmark of prostate cancer progression is the dysregulation of lipid metabolism, often involving the overexpression of FASN.[1] This metabolic shift provides the necessary building blocks for rapid cell growth and membrane production. In advanced stages, such as metastatic castration-resistant prostate cancer (mCRPC), tumor cells can develop resistance to standard androgen receptor (AR) signaling inhibitors.[2] This resistance is sometimes driven by the emergence of constitutively active AR splice variants, like AR-V7.[2][3]

Recent research has demonstrated a crucial link between FASN-mediated lipogenesis and the AR signaling pathway.[3] Inhibition of FASN by this compound has been shown to not only induce metabolic stress but also to suppress the expression and transcriptional activity of both full-length AR and the resistant AR-V7 variant. These findings present a compelling rationale for targeting FASN with this compound as a novel therapeutic strategy to overcome resistance and inhibit tumor progression in advanced carcinomas.

Quantitative Data Summary

The following tables summarize the quantitative results from key preclinical studies of this compound in prostate cancer (PCa) cell lines.

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Type | This compound Concentration (µM) | Mean Cell Growth (% of DMSO Control) |

| LNCaP | Androgen-Dependent PCa | 0.01 | ~80% |

| 0.1 | ~40% | ||

| 0.5 | ~20% | ||

| 22Rv1 | Castration-Resistant PCa | 0.01 | ~90% |

| (AR-V7 expressing) | 0.1 | ~60% | |

| 0.5 | ~30% | ||

| LNCaP-95 | Castration-Resistant PCa | 0.01 | ~95% |

| (AR-V7 expressing) | 0.1 | ~80% | |

| 0.5 | ~40% |

Data is estimated from graphical representations in cited literature after a 6-day treatment period.

Table 2: Effect of this compound on Metabolic Activity

| Cell Line | Assay | Treatment | Result (Compared to Control) |

| LNCaP | Incorporation of [¹⁴C]glucose into lipids | This compound (0.1µM) | ~95% reduction |

| 22Rv1 | Incorporation of [¹⁴C]glucose into lipids | This compound (0.1µM) | ~98% reduction |

| LNCaP | Fatty acid oxidation (¹⁴C-CO₂ release) | This compound (0.1µM) | ~2.5-fold increase |

| 22Rv1 | Fatty acid oxidation (¹⁴C-CO₂ release) | This compound (0.1µM) | ~2-fold increase |

Table 3: In Vivo Tumor Growth Inhibition

| Xenograft Model | Treatment | Outcome |

| AR-V7-driven CRPC | This compound | Reduced tumor growth |

| CRPC Cells | This compound + Enzalutamide | Enhanced efficacy of enzalutamide |

| mCRPC-derived Organoids | This compound | Reduced growth |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

1. Cell Growth and Clonogenic Assays

-

Cell Lines: LNCaP, 22Rv1, and LNCaP-95 prostate cancer cell lines were utilized.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with serum. For experiments, cells were seeded in multi-well plates.

-

Treatment: The day after seeding, cells were treated with a range of concentrations of this compound or DMSO as a vehicle control.

-

Cell Growth Measurement: After a 6-day treatment period, cell viability was assessed using a standard assay (e.g., CellTiter-Glo®). Data were expressed as the percentage of viable cells relative to the DMSO control.

-

Clonogenic Assay: For long-term survival, cells were treated with this compound or DMSO for 3 weeks. Colonies were then fixed, stained with crystal violet, and quantified by measuring the optical density.

2. Immunoblotting for Protein Expression

-

Objective: To measure the effect of this compound on the protein levels of FASN, AR (full-length and AR-V7), and downstream markers like Prostate-Specific Antigen (PSA).

-

Procedure:

-

Cells were treated with this compound for the desired duration.

-

Whole-cell lysates were prepared using RIPA buffer.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against AR, AR-V7, PSA, FASN, and a loading control (e.g., β-actin).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. Metabolic Assays

-

De Novo Lipid Synthesis:

-

Cells were treated with this compound.

-

[¹⁴C]glucose was added to the culture medium.

-

After incubation, lipids were extracted from the cells.

-

The amount of incorporated radioactivity in the lipid fraction was measured by scintillation counting and normalized to total protein content.

-

-

Fatty Acid Oxidation:

-

Cells were treated with this compound.

-

[¹⁴C]palmitate was added to the medium.

-

The assay measured the release of ¹⁴C-CO₂ as a product of fatty acid oxidation.

-

Released ¹⁴C-CO₂ was captured and quantified by scintillation counting, then normalized to protein content.

-

4. In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: CRPC cell lines (e.g., LNCaP-95) were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups (e.g., vehicle control, this compound). This compound was administered, for example, via subcutaneous pump infusion.

-

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors were excised for further analysis (e.g., immunoblotting, immunohistochemistry).

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes involved in the target validation of this compound.

Caption: Mechanism of this compound action in prostate cancer cells.

Caption: Preclinical workflow for this compound target validation.

Caption: Rationale for targeting FASN in CRPC with this compound.

References

- 1. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. When fat goes down, prostate cancer is on the ropes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Anti-Tumor Activity of IPI-9119: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the anti-tumor activity of IPI-9119, a potent and selective irreversible inhibitor of Fatty Acid Synthase (FASN). The information presented herein is compiled from publicly available research findings and is intended to serve as a detailed resource for professionals in the field of oncology drug development.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily through the irreversible inhibition of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids.[1][2][3] Overexpressed in many cancers, including prostate, breast, and colon cancer, FASN plays a critical role in providing lipids for membrane biogenesis, energy storage, and signaling molecule synthesis, thus sustaining rapid cancer cell proliferation.[1][4]

This compound specifically targets the thioesterase domain of FASN. By blocking FASN, this compound disrupts de novo lipogenesis, leading to a cascade of downstream effects that collectively inhibit cancer cell growth and survival. A significant mechanism, particularly elucidated in castration-resistant prostate cancer (CRPC), involves the induction of endoplasmic reticulum (ER) stress, which in turn reduces the protein expression and transcriptional activity of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.

Quantitative In Vitro and In Vivo Efficacy

The preclinical efficacy of this compound has been evaluated in various cancer models, with a primary focus on castration-resistant prostate cancer. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Metric | Value | Cell Lines/System | Reference |

| Biochemical Assay | IC50 | ~0.3 nM | Human Purified FASN | |

| Cellular Occupancy Assay | IC50 | ~10 nM | HCT-116 |

Table 2: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of this compound in Prostate Cancer Cell Lines

| Cell Line | This compound Concentration | Duration | Effect | Reference |

| LNCaP | 0.1 - 0.5 µM | 6 days | Inhibition of cell growth | |

| 22Rv1 | 0.1 - 0.5 µM | 6 days | Inhibition of cell growth | |

| LNCaP-95 | 0.1 - 0.5 µM | 6 days | Inhibition of cell growth | |

| Multiple PCa | 0.1 - 0.5 µM | 6 days | Cell cycle arrest (increased G0/G1 and sub-G1 phases, decreased S phase), and induction of apoptosis. |

Table 3: In Vivo Anti-Tumor Activity of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference |

| AR-V7-driven CRPC Xenografts | Subcutaneous pump infusion (0.5 µL/h; 100 mg/mL) for 28 days | Reduced tumor growth and enhanced the efficacy of enzalutamide. | |

| Human mCRPC-derived Organoids | Not specified | Reduced growth. | |

| HCT-116 Colon Cancer Xenografts | 200 mg/kg BID, single oral dose for 10 days | No single-agent anti-tumor activity despite complete FASN blockade. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its anti-tumor activity.

Detailed Experimental Protocols

Based on the available literature, the following methodologies were employed in the preclinical evaluation of this compound.

In Vitro Cell Growth and Apoptosis Assays

-

Cell Lines: LNCaP, 22Rv1, LNCaP-95 (prostate cancer), and HCT-116 (colon cancer) were utilized.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 0.5 µM for up to 6 days.

-

Cell Growth Inhibition: Assessed by measuring the number of viable cells.

-

Cell Cycle Analysis: Flow cytometry was used to determine the proportion of cells in G0/G1, S, and sub-G1 phases.

-

Apoptosis: Induction of apoptosis was confirmed, likely through methods such as Annexin V staining or analysis of the sub-G1 population.

-

Clonogenic Assay: Colony formation was assessed after 3 weeks of treatment with this compound.

FASN Inhibition and Metabolic Reprogramming Analysis

-

Biochemical Assay: The potency of this compound against purified human FASN was determined, yielding an IC50 of approximately 0.3 nM.

-

Cellular FASN Occupancy Assay: The engagement of this compound with FASN within cells was measured in HCT-116 cells, showing an IC50 of roughly 10 nM.

-

Lipid Synthesis Measurement: The effect on de novo lipogenesis was quantified by measuring the incorporation of [14C]glucose into lipids.

-

Fatty Acid Oxidation: Measured by the release of 14C-CO2.

In Vivo Xenograft Studies

-

Animal Models: Mice bearing xenografts of AR-V7-driven CRPC or HCT-116 cells were used.

-

Drug Administration: In the CRPC model, this compound was administered via a subcutaneously implanted pump delivering the compound at a rate of 0.5 µL/h from a 100 mg/mL solution for 28 days. For the HCT-116 model, a single oral dose of 200 mg/kg was given twice daily for 10 days.

-

Efficacy Endpoint: Tumor growth was monitored regularly.

-

Pharmacodynamics: Blockade of FASN in tumor xenografts was confirmed.

Androgen Receptor Signaling Analysis

-

Western Blotting: Protein levels of AR-FL, AR-V7, and Prostate-Specific Antigen (PSA) were assessed in prostate cancer cell lines following treatment with this compound (0.05-5 µM for 6 days).

-

RNA-seq: Transcriptomic analysis was performed on prostate cancer cell lines to evaluate the effect of FASN inhibition on the tumor transcriptome.

Hedgehog Signaling Pathway

It is important to note that while the initial literature search may have contained references to Hedgehog signaling inhibitors, the available preclinical data for This compound does not indicate a direct mechanism of action involving the Hedgehog pathway. The anti-tumor activity of this compound is consistently attributed to its potent and selective inhibition of FASN and the subsequent downstream effects on lipid metabolism and, in the context of prostate cancer, the androgen receptor signaling pathway. The Hedgehog inhibitor mentioned in some oncology literature is a different compound, IPI-926.

Summary and Future Directions

The preclinical data for this compound strongly supports its anti-tumor activity in castration-resistant prostate cancer models, driven by its potent inhibition of FASN and the subsequent disruption of androgen receptor signaling. The compound has demonstrated both in vitro and in vivo efficacy in this context. However, the lack of single-agent activity in an HCT-116 colon cancer model, despite target engagement, suggests that the therapeutic potential of this compound may be context-dependent and that combination therapies could be a promising avenue for further investigation. Future research should continue to explore the efficacy of this compound in other cancer types and in combination with other anti-cancer agents to fully elucidate its therapeutic potential.

References

The Impact of FASN Inhibitor IPI-9119 on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on de novo lipogenesis for their growth and survival. Fatty Acid Synthase (FASN), the key enzyme in this pathway, has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of IPI-9119, a potent and selective irreversible inhibitor of FASN, and its profound impact on cancer cell metabolism, with a particular focus on prostate cancer. Through the inhibition of FASN, this compound induces a significant metabolic reprogramming, leading to reduced lipid synthesis, cell growth arrest, and apoptosis. Furthermore, this guide details the intricate link between FASN inhibition by this compound and the downregulation of androgen receptor (AR) signaling, a key driver in prostate cancer progression. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Cancer cells undergo profound metabolic alterations to sustain their high proliferation rates and survive in often harsh tumor microenvironments. One of the most prominent metabolic changes is the upregulation of de novo fatty acid synthesis, a process catalyzed by the multi-enzyme complex Fatty Acid Synthase (FASN). While FASN expression is typically low in most normal adult tissues, it is significantly overexpressed in a wide range of cancers, including prostate, breast, and colon cancer, and its elevated expression often correlates with poor prognosis. This dependency on FASN presents a therapeutic window for the development of targeted cancer therapies.

This compound is a novel, orally bioavailable, selective, and irreversible inhibitor of FASN.[1] It covalently modifies the thioesterase domain of FASN, leading to the complete blockade of its enzymatic activity.[1] This guide explores the multifaceted impact of this compound on cancer cell metabolism, with a primary focus on its effects in prostate cancer models.

Quantitative Effects of this compound on Cancer Cell Metabolism

The inhibition of FASN by this compound leads to a significant and measurable reprogramming of cellular metabolism. Key quantitative findings from studies on prostate cancer (PCa) cell lines are summarized below.

Table 1: Effect of this compound on De Novo Lipogenesis

| Cell Line | Treatment | [14C]Glucose Incorporation into Lipids (cpm/µg protein) | % Inhibition | p-value |

| LNCaP | DMSO (Control) | ~1800 | - | |

| LNCaP | This compound (0.1 µM) | ~400 | ~78% | < 0.0001 |

| 22Rv1 | DMSO (Control) | ~1200 | - | |

| 22Rv1 | This compound (0.1 µM) | ~250 | ~79% | < 0.0001 |

| LNCaP-95 | DMSO (Control) | ~1500 | - | |

| LNCaP-95 | This compound (0.1 µM) | ~300 | ~80% | < 0.0001 |

Data extracted from Zadra G, et al. PNAS. 2019.[1][2][3]

Table 2: Effect of this compound on Fatty Acid Oxidation

| Cell Line | Treatment | Fatty Acid Oxidation (14C-CO2 release, cpm/µg protein) | % Change | p-value |

| LNCaP | DMSO (Control) | ~150 | - | |

| LNCaP | This compound (0.1 µM) | ~250 | ~67% increase | < 0.001 |

| 22Rv1 | DMSO (Control) | ~125 | - | |

| 22Rv1 | This compound (0.1 µM) | ~200 | ~60% increase | < 0.001 |

| LNCaP-95 | DMSO (Control) | ~175 | - | |

| LNCaP-95 | This compound (0.1 µM) | ~275 | ~57% increase | < 0.001 |

Data extracted from Zadra G, et al. PNAS. 2019.

Signaling Pathways and Mechanism of Action

This compound's primary molecular target is FASN. By inhibiting this enzyme, this compound sets off a cascade of events that extend beyond simple lipid depletion, most notably impacting the androgen receptor signaling pathway, a critical driver of prostate cancer.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound.

Cell Lines and Culture

-

Cell Lines: LNCaP (androgen-sensitive prostate cancer), 22Rv1 and LNCaP-95 (castration-resistant prostate cancer, expressing AR-V7).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Growth Assay

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere for 24 hours.

-

Treat cells with a dose range of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.

-

Incubate for 6 days.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.

-

Normalize the results to the DMSO-treated control group.

[14C]Glucose Incorporation into Lipids Assay

-

Culture cells to ~80% confluency in 6-well plates.

-

Treat cells with this compound or DMSO for the desired duration (e.g., 6 days).

-

On the day of the assay, replace the medium with fresh medium containing [14C]glucose (e.g., 1 µCi/mL) and continue the treatment.

-

Incubate for 4-6 hours at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solution.

-

Measure the radioactivity in the lipid fraction using a scintillation counter.

-

Normalize the counts per minute (cpm) to the total protein content of the cell lysate, determined by a BCA assay.

Fatty Acid Oxidation Assay

-

Culture cells in T25 flasks until they reach ~80% confluency.

-

Treat cells with this compound or DMSO for the specified time.

-

On the day of the assay, incubate the cells with [14C]palmitate complexed to BSA.

-

Capture the released 14CO2 in a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide).

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Normalize the cpm to the total protein content of the cells.

Immunoblotting

-

Treat cells with this compound or DMSO for the indicated times.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., FASN, AR, AR-V7, p-eIF2α, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of this compound on cancer cells.

Conclusion

This compound is a potent and selective FASN inhibitor that profoundly impacts cancer cell metabolism. By blocking de novo lipogenesis, this compound not only depletes cancer cells of essential lipids for membrane synthesis and signaling but also induces a broader metabolic catastrophe characterized by ER stress and the suppression of key oncogenic signaling pathways, such as the androgen receptor pathway in prostate cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating FASN inhibition as a promising therapeutic strategy in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other FASN inhibitors in various cancer types.

References

The Indirect Attenuation of Androgen Receptor Signaling by the FASN Inhibitor IPI-9119: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPI-9119 is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. While not a direct antagonist of the androgen receptor (AR), this compound effectively downregulates AR signaling in prostate cancer, including castration-resistant prostate cancer (CRPC) models. This technical guide provides an in-depth analysis of the mechanism of action of this compound on AR signaling, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. The primary mechanism involves metabolic reprogramming leading to endoplasmic reticulum (ER) stress, which subsequently inhibits the protein synthesis of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7. This indirect modulation of a critical oncogenic pathway highlights the therapeutic potential of targeting cancer metabolism in advanced prostate cancer.

Introduction

The androgen receptor (AR) is a pivotal driver of prostate cancer growth and progression. Therapies targeting AR signaling, such as androgen deprivation therapy (ADT) and second-generation antiandrogens like enzalutamide, are the standard of care for advanced prostate cancer. However, resistance inevitably develops, often through mechanisms that reactivate AR signaling, including the expression of constitutively active AR splice variants like AR-V7, which lacks the ligand-binding domain targeted by current therapies.[1][2][3]

Metabolic reprogramming is a hallmark of cancer, and prostate cancer exhibits a strong dependence on de novo lipogenesis, with Fatty Acid Synthase (FASN) being a key enzyme in this process.[4][5] this compound is a novel, orally active, and irreversible inhibitor of FASN. Preclinical studies have demonstrated that this compound not only inhibits prostate cancer cell growth but also significantly impacts AR signaling, offering a potential strategy to overcome resistance to conventional anti-AR therapies. This guide will delve into the technical details of this compound's effect on this critical signaling axis.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Potency of this compound against FASN

| Assay Type | IC50 | Reference |

| Biochemical Assay | 0.3 nM | |

| Cellular Occupancy Assay | ~10 nM |

Table 2: Effect of this compound on Prostate Cancer Cell Growth

| Cell Line | This compound Concentration (µM) | Duration | % Growth Inhibition | Reference |

| LNCaP | 0.1 | 6 days | Not specified | |

| LNCaP | 0.5 | 6 days | Not specified | |

| 22Rv1 | 0.1 | 6 days | Not specified | |

| 22Rv1 | 0.5 | 6 days | Not specified | |

| LNCaP-95 | 0.1 | 6 days | Not specified | |

| LNCaP-95 | 0.5 | 6 days | Not specified |

Table 3: Effect of this compound on AR and AR-V7 Protein Expression

| Cell Line | This compound Concentration (µM) | Duration | Target Protein | Effect | Reference |

| LNCaP | 0.05 - 5 | 6 days | AR-FL | Significantly decreased protein levels | |

| C4-2 | Not specified | Not specified | AR-FL | Significantly decreased protein levels | |

| LNCaP-95 | 0.05 - 5 | 6 days | AR-V7 | Reduced expression | |

| 22Rv1 | 0.05 - 5 | 6 days | AR-V7 | Reduced expression |

Table 4: Effect of this compound on AR Target Gene Expression

| Cell Line | This compound Treatment | Target Gene | Effect on Expression | Reference |

| LNCaP | Not specified | KLK3 (PSA) | Inhibited | |

| LNCaP-95 | Not specified | FKBP5 | Inhibited | |

| LNCaP-95 | Not specified | KLK3 (PSA) | Not inhibited |

Signaling Pathways and Mechanism of Action

The inhibitory effect of this compound on AR signaling is not direct but is mediated through a cascade of events initiated by the inhibition of FASN.

References

- 1. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. When fat goes down, prostate cancer is on the ropes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IPI-9119 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-9119 is a potent, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] Overexpression of FASN is a common feature in various cancers, including prostate cancer, and is associated with tumor growth and survival.[1] this compound exerts its anti-cancer effects by inducing metabolic reprogramming, leading to cell cycle arrest, apoptosis, and inhibition of critical oncogenic signaling pathways.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound covalently binds to and inhibits FASN, blocking the synthesis of palmitate and other fatty acids.[1] This inhibition leads to a cascade of cellular events, including:

-

Metabolic Stress: The disruption of de novo lipogenesis causes a metabolic catastrophe within the cancer cell.

-

Endoplasmic Reticulum (ER) Stress: Alterations in lipid metabolism and membrane composition trigger the ER stress response.

-

Inhibition of Androgen Receptor (AR) Signaling: this compound has been shown to reduce the protein expression and transcriptional activity of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7. This is a crucial mechanism in castration-resistant prostate cancer (CRPC).

-

Cell Cycle Arrest and Apoptosis: The culmination of these effects leads to a halt in cell proliferation and programmed cell death.

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound via FASN inhibition.

Quantitative Data

The following tables summarize the inhibitory concentrations and cellular effects of this compound observed in in vitro studies.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | IC50 vs. FASN | 0.3 nM | |

| Cellular Occupancy Assay | IC50 vs. FASN | ~10 nM |

| Cellular Effect | Concentration Range | Treatment Duration | Observed Effects | Reference |

| Cell Growth Inhibition | 0.1 - 0.5 µM | 6 days | Inhibition of prostate cancer cell growth | |

| Cell Cycle Arrest | 0.1 - 0.5 µM | 6 days | Increase in G0/G1 phase, decrease in S phase | |

| Apoptosis Induction | 0.1 - 0.5 µM | 6 days | Induction of programmed cell death | |

| AR Protein Reduction | 0.05 - 5 µM | 6 days | Decreased AR-FL and AR-V7 protein levels |

Experimental Workflow

The diagram below outlines a general workflow for in vitro experiments with this compound.

Caption: General workflow for this compound in vitro experiments.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC3, DU145)

-

RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed 2,000-3,000 cells per well in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plates for 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-3 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Normalize the absorbance of treated wells to the vehicle control wells to determine the percentage of cell viability.

Clonogenic Survival Assay

This assay determines the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Prostate cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Crystal violet solution (0.5% w/v in 10% formalin)

-

PBS

Procedure:

-

Plate 2,000 cells per well in 6-well plates and allow them to attach for 24 hours.

-

Treat the cells with increasing concentrations of this compound for 72 hours.

-

After 72 hours, aspirate the drug-containing medium and replace it with fresh, drug-free medium.

-

Incubate the plates for 1-2 weeks, or until visible colonies are formed.

-

Gently wash the colonies with PBS.

-

Fix and stain the colonies by incubating with 2-3 mL of crystal violet solution for 20 minutes.

-

Remove the staining solution, wash the plates with water, and let them air dry.

-

Count the number of colonies (defined as >50 cells) in each well.

Immunoblotting for Androgen Receptor

This protocol is for analyzing changes in AR protein expression following this compound treatment.

Materials:

-

Prostate cancer cells (e.g., LNCaP)

-

This compound

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody (e.g., anti-AR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 12,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells.

Materials:

-

Prostate cancer cells

-

This compound

-

PBS

-

70% cold ethanol

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

-

Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

References

how to dissolve and store IPI-9119 for research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and research application of IPI-9119, a potent and selective irreversible inhibitor of Fatty Acid Synthase (FASN).

Introduction

This compound is an orally active, selective, and irreversible inhibitor of Fatty Acid Synthase (FASN) with an IC50 of 0.3 nM in biochemical assays and approximately 10 nM in cellular occupancy assays.[1][2] FASN is a key enzyme in de novo fatty acid synthesis, a metabolic pathway often upregulated in various cancers, including prostate cancer.[2][3][4] this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Notably, it has demonstrated efficacy in preclinical models of castration-resistant prostate cancer (CRPC) by antagonizing the androgen receptor (AR) signaling pathway, affecting both full-length AR (AR-FL) and its splice variants like AR-V7.

Chemical Properties

| Property | Value |

| Molecular Weight | 495.43 g/mol |

| Formula | C24H19F2N5O5 |

| Appearance | White to off-white solid |

| CAS Number | 1346564-56-4 |

Dissolution Protocols

Preparation of Stock Solutions

The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).

Protocol for Preparing a 100 mg/mL (201.84 mM) DMSO Stock Solution:

-

Materials:

-

This compound powder

-

Anhydrous, newly opened DMSO

-

Sterile, conical-bottom polypropylene or glass vial

-

Ultrasonic water bath

-

Vortex mixer

-

Calibrated pipette

-

-

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder and transfer it to the sterile vial.

-

Add the calculated volume of fresh DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.

-

Vortex the mixture vigorously for 1-2 minutes.

-

To aid dissolution, place the vial in an ultrasonic water bath. Sonicate for 10-15 minutes, or until the solution is clear and all particulate matter has dissolved. Note: The use of hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of this compound.

-

Once fully dissolved, briefly vortex the solution again to ensure homogeneity.

-

Preparation of Aqueous Working Solutions for In Vivo Studies

For in vivo administration, the DMSO stock solution must be further diluted into a biocompatible vehicle. Below are protocols for two common formulations.

Protocol 1: PEG300, Tween-80, and Saline Formulation

This formulation yields a clear solution of at least 2.08 mg/mL.

-

Materials:

-

This compound DMSO stock solution (e.g., 20.8 mg/mL)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

-

Procedure (for 1 mL working solution):

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly before use.

-

Protocol 2: SBE-β-CD in Saline Formulation

This formulation also yields a clear solution of at least 2.08 mg/mL.

-

Materials:

-

This compound DMSO stock solution (e.g., 20.8 mg/mL)

-

20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in sterile saline

-

-

Procedure (for 1 mL working solution):

-

In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.

-

Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

-

Mix thoroughly until the solution is clear and homogeneous.

-

Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent (DMSO Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols & Signaling Pathway

In Vitro Cell-Based Assays

This compound has been shown to inhibit cell growth and induce cell cycle arrest and apoptosis in various cancer cell lines.

Example Protocol: Cell Growth Inhibition Assay

-

Cell Seeding: Plate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 5 µM). A DMSO-only control should be included.

-

Incubation: Incubate the cells for the desired period (e.g., 6 days).

-

Analysis: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Interpretation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

In Vivo Animal Studies

This compound has demonstrated anti-tumor activity in xenograft models of castration-resistant prostate cancer.

Example Protocol: CRPC Xenograft Mouse Model

-

Animal Model: Utilize castrated male immunodeficient mice (e.g., Ncr Nu or NOD SCID) bearing tumors from CRPC cell lines (e.g., 22Rv1 or LNCaP-95).

-

Drug Administration: this compound can be administered via subcutaneous osmotic pumps. For example, a continuous infusion of a 100 mg/mL solution at a rate of 0.5 µL/h for 28 days has been shown to be effective.

-

Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Body weight and overall animal health should also be monitored.

-

Endpoint: At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunoblotting, immunohistochemistry).

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of FASN, which leads to a cascade of downstream effects, particularly in prostate cancer cells. Inhibition of FASN leads to metabolic reprogramming and induces endoplasmic reticulum (ER) stress. This, in turn, results in reduced protein synthesis, including the downregulation of both full-length androgen receptor (AR-FL) and its splice variant AR-V7. The reduction in AR signaling ultimately leads to decreased cell proliferation, cell cycle arrest, and apoptosis.

Caption: this compound inhibits FASN, leading to reduced AR signaling and tumor growth.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer. | Loda Lab [lodalab.weill.cornell.edu]

Application Notes and Protocols: IPI-9119 in LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of IPI-9119, a potent and selective irreversible inhibitor of Fatty Acid Synthase (FASN), in studies involving the LNCaP human prostate cancer cell line. A hallmark of prostate cancer progression is the dysregulation of lipid metabolism, with an overexpression of FASN.[1] this compound has been demonstrated to antagonize castration-resistant prostate cancer (CRPC) growth by inducing metabolic reprogramming and reducing the protein expression and transcriptional activity of both full-length androgen receptor (AR) and its splice variants.[1] This document outlines the optimal concentration of this compound for LNCaP cells, detailed experimental protocols for its application, and a summary of its mechanism of action.

Introduction

This compound is a small molecule inhibitor that targets the thioesterase domain of FASN, a key enzyme in de novo fatty acid synthesis.[2] In prostate cancer, elevated FASN activity is linked to tumor progression and resistance to androgen receptor-targeted therapies.[1] By inhibiting FASN, this compound disrupts lipid metabolism, which in turn impacts AR signaling, a critical pathway for prostate cancer cell growth and survival.[2] These notes are intended to provide researchers with the necessary information to effectively utilize this compound as a tool to investigate the role of FASN in LNCaP cells and to explore its therapeutic potential.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in LNCaP cells based on various experimental endpoints.

Table 1: Effect of this compound on LNCaP Cell Growth

| Concentration (µM) | Inhibition of Cell Growth (% of DMSO control) after 6 days |

| 0.01 | ~10% |

| 0.05 | ~40% |

| 0.1 | ~60% |

| 0.5 | ~80% |

| 1 | >80% |

Data adapted from studies measuring viable cell numbers after a 6-day treatment period.

Table 2: IC50 Values of this compound in LNCaP Cells

| Assay | IC50 (nM) |

| In vitro FASN biochemical assay | 0.3 |

This value represents the potency against purified human FASN. Cellular IC50 for growth inhibition is in the nanomolar to low micromolar range depending on the assay and duration.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of FASN. This leads to a cascade of downstream effects that ultimately suppress androgen receptor signaling and inhibit prostate cancer cell growth.

Caption: this compound inhibits FASN, leading to reduced lipogenesis and increased ER stress, which in turn suppresses AR signaling and prostate cancer cell growth.

Experimental Protocols

Protocol 1: LNCaP Cell Culture and Maintenance

A crucial step for obtaining reliable and reproducible results is proper cell culture technique.

Caption: Workflow for the routine culture and maintenance of LNCaP prostate cancer cells.

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium (e.g., Gibco™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath.

-

Seeding: Transfer the thawed cells to a centrifuge tube containing pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 1,000 rpm for 5 minutes.

-

Culturing: Resuspend the cell pellet in fresh complete growth medium and plate in a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Maintenance: Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.

Protocol 2: this compound Treatment of LNCaP Cells for Growth Inhibition Assay

This protocol details the treatment of LNCaP cells with this compound to assess its effect on cell proliferation.

Materials:

-

LNCaP cells in logarithmic growth phase

-

Complete growth medium

-

This compound (prepare a stock solution in DMSO, e.g., 10 mM)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.

-

Drug Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treatment: Remove the overnight medium and add 100 µL of the this compound dilutions (or DMSO control) to the respective wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 6 days).

-

Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the DMSO-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of AR and FASN Expression

This protocol is for assessing the protein levels of FASN and Androgen Receptor following this compound treatment.

Materials:

-

LNCaP cells

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-FASN, anti-AR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed LNCaP cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 0.1 µM and 0.5 µM) and a DMSO control for the specified time (e.g., 6 days).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Troubleshooting

-

Low this compound Activity: Ensure the compound is fully dissolved in DMSO and freshly diluted in media for each experiment. Check the passage number of LNCaP cells, as high-passage cells may exhibit altered phenotypes.

-

High Cell Death in Control: Verify that the final DMSO concentration is non-toxic (typically ≤ 0.1%). Ensure proper cell handling and sterile techniques.

-

Inconsistent Western Blot Results: Optimize antibody concentrations and incubation times. Ensure complete protein transfer and consistent loading.

Conclusion

This compound is a valuable research tool for investigating the role of FASN and lipid metabolism in prostate cancer. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments with LNCaP cells. The optimal concentration of this compound for inducing significant effects on cell growth and AR signaling in LNCaP cells typically ranges from 0.1 to 0.5 µM for treatment durations of around 6 days. Careful adherence to the outlined protocols will facilitate the generation of reliable and reproducible data.

References

Application Notes and Protocols for IPI-9119 in a Xenograft Mouse Model of Castration-Resistant Prostate Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) poses a significant clinical challenge, often driven by persistent androgen receptor (AR) signaling, including the expression of constitutively active AR splice variants like AR-V7.[1][2] A key metabolic feature of prostate cancer progression is the upregulation of de novo lipogenesis, primarily through the enzyme Fatty Acid Synthase (FASN).[3] IPI-9119 is a potent and selective irreversible inhibitor of FASN.[4][5] By targeting FASN, this compound disrupts lipid metabolism, which in turn downregulates both full-length AR (AR-FL) and AR-V7, offering a promising therapeutic strategy for CRPC. These application notes provide detailed protocols for utilizing this compound in preclinical CRPC xenograft mouse models using the 22Rv1 and LNCaP-95 cell lines, which are known to express both AR-FL and AR-V7.

Data Presentation

Table 1: In Vivo Efficacy of this compound on 22Rv1 CRPC Xenograft Tumor Growth

| Treatment Group | Dosing and Administration | Duration of Treatment | Tumor Growth Inhibition (%) | p-value | Reference |

| Vehicle Control | Subcutaneous osmotic pump | 28 days | - | - | |

| This compound | 100 mg/mL via s.c. osmotic pump (0.5 µL/h) | 28 days | 35% | < 0.0056 |

Table 2: In Vivo Efficacy of this compound on LNCaP-95 CRPC Xenograft Tumor Growth

| Treatment Group | Dosing and Administration | Duration of Treatment | Average Tumor Volume (fold change from initial) | p-value | Reference |

| Vehicle Control | Subcutaneous osmotic pump | 28 days | ~12.5 | - | |

| This compound | 100 mg/mL via s.c. osmotic pump | 28 days | ~7.5 | 0.0016 |

Experimental Protocols

Protocol 1: Cell Culture of CRPC Cell Lines (22Rv1 and LNCaP-95)

-

Cell Line Information:

-

22Rv1: Human prostate carcinoma epithelial cell line derived from a xenograft that relapsed after castration. Expresses both AR-FL and AR-V7.

-

LNCaP-95: An androgen-independent subline of LNCaP cells that expresses high levels of AR-FL and AR-V7.

-

-

Culture Medium:

-

22Rv1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

LNCaP-95: RPMI-1640 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

-

-

Culturing Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 70-80% confluency.

-

For 22Rv1 cells, which can adhere loosely in clusters initially, allow them to stabilize and spread out over 4-5 days after thawing.

-

Protocol 2: Establishment of CRPC Xenograft Mouse Models

-

Animal Model:

-

Use male immunodeficient mice (e.g., BALB/c nude, SCID, or NOD-scid). For LNCaP-95 xenografts, castrated male mice should be used.

-

-

Cell Preparation for Injection:

-

Harvest cells during their exponential growth phase.

-

Resuspend viable cells in a sterile solution of PBS or culture medium mixed 1:1 with Matrigel.

-

-

Subcutaneous Injection:

-

Inject 3 x 10^6 to 5 x 10^6 22Rv1 cells in a volume of 100-200 µL into the right flank of each mouse.

-

For LNCaP-95 cells, inject a similar cell concentration into castrated mice.

-

-

Tumor Growth Monitoring:

-

Allow tumors to reach a palpable volume of approximately 100-150 mm³ before initiating treatment.

-

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Monitor animal body weight and overall health 2-3 times per week. Euthanize animals if tumor volume exceeds 2000 mm³, or if there is significant weight loss (>20%) or other signs of distress.

-

Protocol 3: Administration of this compound via Osmotic Pump

-

This compound Formulation:

-

For in vivo studies, this compound can be resuspended for delivery via an osmotic pump. One study used a concentration of 100 mg/mL.

-

-

Osmotic Pump Implantation:

-

Use subcutaneous osmotic pumps (e.g., ALZET®) for continuous infusion.

-

A study on 22Rv1 and LNCaP-95 xenografts used a constant infusion rate of 0.5 µL/h for 28 days.

-